molecular formula C27H23N3O2 B2442390 (2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile CAS No. 956206-25-0

(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile

Cat. No.: B2442390
CAS No.: 956206-25-0
M. Wt: 421.5
InChI Key: BJINLCWZWZNKMX-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-19-8-7-9-20(14-19)22(17-28)15-23-18-30(24-10-5-4-6-11-24)29-27(23)21-12-13-25(31-2)26(16-21)32-3/h4-16,18H,1-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJINLCWZWZNKMX-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the Knoevenagel condensation with 3-methylbenzaldehyde and malononitrile to form the desired enenitrile compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of hydrazines or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of pyrazole compounds are often explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole
  • 3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)pyrazole

Uniqueness

(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile is unique due to its specific substitution pattern and the presence of the enenitrile group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Biological Activity

The compound (2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O2C_{25}H_{24}N_2O_2, featuring a pyrazole ring and multiple aromatic substituents. Its structure can be represented as follows:

 2E 3 3 3 4 dimethoxyphenyl 1 phenyl 1H pyrazol 4 yl 2 3 methylphenyl prop 2 enenitrile\text{ 2E 3 3 3 4 dimethoxyphenyl 1 phenyl 1H pyrazol 4 yl 2 3 methylphenyl prop 2 enenitrile}

Key Structural Features

  • Pyrazole Ring : Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
  • Dimethoxyphenyl Group : This moiety is often associated with enhanced lipophilicity and biological activity.
  • Propenenitrile Functionality : Contributes to the compound's reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies suggest that such compounds may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Antioxidant Activity

Preliminary data suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic potential in various diseases.

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7
Compound B10.0MDA-MB-231
Target Compound6.5MCF-7

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of similar pyrazole derivatives in a mouse model of arthritis. The results showed a significant reduction in paw swelling and pro-inflammatory cytokine levels after treatment with these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including Knoevenagel condensation or Suzuki-Miyaura coupling, based on structural analogs . For example, pyrazole intermediates may be synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by functionalization with methoxy and methylphenyl groups. Optimization may require controlled temperatures (e.g., 60–80°C), anhydrous solvents (DMF or THF), and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the E-configuration of the enenitrile group is validated by coupling constants (J = 12–16 Hz for trans protons) .
  • IR : A sharp peak near 2220 cm⁻¹ confirms the nitrile group.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z ~455).
  • XRD : Single-crystal X-ray diffraction (if crystallized) provides absolute stereochemistry and bond angles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound?

  • Methodology : X-ray crystallography (e.g., triclinic system, space group P1) provides definitive bond lengths and angles. For example, the E-configuration of the enenitrile moiety is confirmed by dihedral angles between the pyrazole and phenyl rings (e.g., 85–95°) . Discrepancies in NMR-derived structures (e.g., rotational isomerism) can be resolved via XRD refinement (R factor < 0.05) .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT : Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for predicting nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Modifications : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to alter π-π stacking interactions.
  • Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) to correlate substituent effects with activity. SAR trends in analogs suggest that methoxy groups enhance solubility but reduce metabolic stability .

Q. What strategies mitigate challenges in reproducing synthetic yields across different laboratories?

  • Methodology :

  • Standardization : Pre-dry solvents (e.g., molecular sieves for DMF) and use inert atmospheres (N₂/Ar) to prevent hydrolysis of nitrile groups.
  • Quality Control : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and characterize intermediates rigorously. Reproducibility issues in cross-coupling steps may arise from trace oxygen; degas solvents via freeze-pump-thaw cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.